2-Chloro-4-nitroanisole

Overview

Description

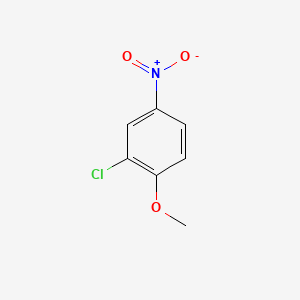

2-Chloro-4-nitroanisole (CAS: 4920-79-0) is an aromatic compound with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol . Structurally, it consists of a benzene ring substituted with a methoxy (-OCH₃) group at position 1, a nitro (-NO₂) group at position 4, and a chlorine atom at position 2 (IUPAC name: 2-chloro-1-methoxy-4-nitrobenzene) . It is a yellow crystalline solid with applications primarily as a dyestuff intermediate and in the synthesis of pharmaceuticals or agrochemicals . Industrially, it is synthesized via aromatic chlorination of activated arenes using reagents like iodobenzene dichloride (ArICl₂), achieving yields up to 64% .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-nitroanisole can be synthesized through a multi-step process involving nitration and chlorination reactions. One common method involves the nitration of anisole to produce 4-nitroanisole, followed by chlorination to introduce the chlorine atom at the second position. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid, while the chlorination reaction can be carried out using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and controlled reactions. The nitration and chlorination steps are optimized for large-scale production, with careful control of reaction temperatures and reagent concentrations to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitroanisole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.

Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products

Nucleophilic Substitution: Products include 2-amino-4-nitroanisole or 2-thio-4-nitroanisole.

Reduction: The major product is 2-chloro-4-aminoanisole.

Oxidation: The major product is 2-chloro-4-nitrobenzoic acid.

Scientific Research Applications

Chemistry

2-Chloro-4-nitroanisole serves as an important intermediate in organic synthesis. It is utilized in the preparation of:

- Pharmaceuticals: Used in the synthesis of anti-inflammatory and anticancer agents.

- Agrochemicals: Acts as a precursor for developing pesticides and herbicides.

- Specialty chemicals: Employed in the production of dyes and pigments.

Biology

In biochemical studies, this compound acts as a probe to investigate enzyme activities and metabolic pathways. Notably, it has been studied for its degradation by specific bacteria, such as Rhodococcus sp. strain MB-P1, which utilizes it as a carbon source. The degradation pathway involves enzymatic reactions leading to the formation of metabolites like 4-amino-3-chlorophenol .

Medicine

Research has explored the potential therapeutic applications of this compound. Its derivatives are being investigated for their pharmacological properties, particularly in drug development aimed at treating inflammatory diseases and certain cancers.

Case Study 1: Enzymatic Degradation Pathway

A study focusing on Rhodococcus sp. strain MB-P1 highlighted how this bacterium degrades this compound through a novel aerobic pathway. The initial step involves the action of a flavin-dependent monooxygenase that catalyzes the removal of the nitro group, leading to significant environmental implications regarding bioremediation efforts.

Case Study 2: Synthesis of Pharmaceuticals

Research has demonstrated that derivatives of this compound can be synthesized to create compounds with enhanced anti-inflammatory properties. For instance, modifications to the methoxy group have shown promising results in increasing bioactivity against specific targets in inflammatory pathways .

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitroanisole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can undergo metabolic transformations catalyzed by enzymes, leading to the formation of reactive intermediates that interact with cellular components. The nitro group can be reduced to an amino group, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs of 2-chloro-4-nitroanisole include positional isomers, halogen-substituted derivatives, and nitroanisoles with varying substituents. Their properties are compared below:

Key Observations :

- Positional Isomers : 4-Chloro-2-nitroanisole (CAS 89-21-4) shares the same molecular formula and weight as this compound but differs in substituent positions, leading to a higher melting point (98°C) .

- Halogen Variants : Substituting chlorine with fluorine (e.g., 2-chloro-4-fluoro-5-nitroanisole) increases molecular weight due to fluorine’s atomic mass but may alter electronic effects and stability .

- Nitroanisoles : Removing the chlorine substituent (e.g., 2-nitroanisole) reduces molecular weight and changes physical states (e.g., liquid at room temperature) .

Stability and Hazards

- 4-Chloro-3-nitroanisole : Classified with hazards under GHS, requiring precautions during storage and use .

Biological Activity

2-Chloro-4-nitroanisole (C₈H₈ClNO₃) is an aromatic compound that has garnered attention due to its biological activity, particularly in the context of environmental microbiology and toxicology. This article reviews the biological effects, degradation pathways, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group (-OCH₃), a nitro group (-NO₂), and a chloro substituent (-Cl) attached to a benzene ring. The presence of these functional groups contributes to its reactivity and biological interactions.

Biological Activity Overview

1. Microbial Degradation

Research indicates that specific bacterial strains can metabolize this compound, utilizing it as a carbon source. For instance, Burkholderia sp. RKJ 800 has been identified as capable of degrading 2-chloro-4-nitrophenol (a related compound) via a hydroquinone pathway, producing metabolites such as chlorohydroquinone (CHQ) and hydroquinone (HQ) during the process . This degradation pathway is significant for bioremediation efforts in contaminated environments.

2. Toxicological Effects

Studies have demonstrated that this compound exhibits mutagenic properties. In particular, it has been shown to induce mutations in Salmonella typhimurium, suggesting potential carcinogenic activity . The compound's ability to form reactive intermediates during metabolic processes raises concerns regarding its safety and environmental impact.

Case Studies

Case Study 1: Biodegradation by Burkholderia spp.

A study focusing on the degradation of 2-chloro-4-nitrophenol by Burkholderia sp. RKJ 800 revealed that this strain could utilize the compound as its sole carbon source. The degradation process involved reductive dehalogenation, leading to the formation of 4-nitrophenol, which was further metabolized through sequential enzymatic reactions .

Case Study 2: Mutagenicity Assessment

In a mutagenicity assessment using the Ames test, this compound was found to exhibit significant mutagenic activity in bacterial strains. This finding underscores the need for careful handling and assessment of this chemical in various applications .

Table 1: Summary of Biological Activities and Metabolic Pathways

Table 2: Metabolites Identified During Degradation

| Metabolite | Chemical Structure | Formation Mechanism |

|---|---|---|

| Chlorohydroquinone (CHQ) | C₆H₄ClO₂ | Dehalogenation |

| Hydroquinone (HQ) | C₆H₆O₂ | Further reduction of nitrophenol |

| Nitrite | NO₂⁻ | Resulting from nitro group reduction |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-4-nitroanisole, and how can purity be maximized?

To synthesize this compound, a common approach involves nitration of 2-chloroanisole under controlled conditions. Key steps include:

- Nitration Protocol : Use mixed nitric-sulfuric acid at low temperatures (0–5°C) to minimize side reactions like over-nitration or ring oxidation. Reaction progress can be monitored via TLC or HPLC .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity. Purity validation requires NMR (e.g., absence of aromatic proton shifts for byproducts) and HPLC (>98% peak area) .

Q. What physicochemical properties are critical for characterizing this compound?

Key properties include:

- Melting Point : Reported as 99–102°C (similar to structural analogs like 4-chloro-3-nitroanisole) .

- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, acetone). Quantitative solubility data should be determined via gravimetric analysis .

- Spectroscopic Data :

Q. What safety protocols are essential for handling this compound in the lab?

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in sealed containers at 2–8°C, away from ignition sources. Incompatible with strong oxidizers .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Functional Selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) accurately model nitro group electron-withdrawing effects and charge distribution .

- Basis Sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.

- Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration sites) by analyzing Fukui indices or electrostatic potential maps .

Q. How can contradictory spectral data for reaction intermediates be resolved during synthesis?

- Case Example : If unexpected peaks appear in ¹H NMR, perform:

- 2D NMR (COSY, HSQC) : Assign proton-proton correlations and identify spin systems.

- LC-MS : Detect molecular ions to confirm/bypass isomeric byproducts (e.g., 4-chloro-2-nitroanisole vs. 2-chloro-5-nitroanisole) .

- Statistical Validation : Compare experimental data with computational predictions (DFT-IR, NMR chemical shifts) to identify structural mismatches .

Q. What experimental designs validate the regioselectivity of nitration in 2-chloroanisole derivatives?

- Isotopic Labeling : Use ¹⁵N-labeled nitric acid to track nitro group incorporation via mass spectrometry.

- Competitive Nitration : Co-react 2-chloroanisole with a reference substrate (e.g., toluene) to compare relative nitration rates and positional preferences .

- Computational Modeling : Compare activation energies for ortho/meta/para nitration pathways using DFT .

Q. How does the methoxy group influence the stability and degradation pathways of this compound?

- Hydrolytic Stability : Under acidic conditions, the methoxy group may demethylate to form 2-chloro-4-nitrophenol. Monitor via pH-dependent kinetic studies (HPLC) and characterize products via FTIR (O-H stretch at ~3300 cm⁻¹) .

- Photodegradation : UV-Vis irradiation studies (λ = 254–365 nm) can identify nitro group reduction or ring-opening products. Use ESI-MS for degradation product profiling .

Q. Methodological Resources

Properties

IUPAC Name |

2-chloro-1-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJPNXLHWMRQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197717 | |

| Record name | 2-Chloro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4920-79-0 | |

| Record name | 2-Chloro-1-methoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4920-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004920790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4920-79-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.